2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride: A Technical Guide to Properties, Reactivity, and Synthetic Applications
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride: A Technical Guide to Properties, Reactivity, and Synthetic Applications
Executive Summary
In modern drug discovery, the design of targeted libraries relies heavily on bifunctional building blocks that offer both a robust pharmacophore and a highly reactive conjugation site. 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) represents a premier example of such a molecule. Featuring a cyclic carbamate (benzoxazinone) core—a privileged scaffold known for interacting with serine proteases and kinase hinge regions—and a highly electrophilic sulfonyl chloride moiety, this compound is indispensable for synthesizing diverse sulfonamide libraries[1].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep mechanistic understanding of this compound, alongside field-proven, self-validating experimental protocols for its synthesis and downstream application.
Chemical Identity and Structural Analysis
Before deploying this building block in a synthetic campaign, it is critical to understand its physicochemical parameters. The molecule is highly moisture-sensitive; the sulfonyl chloride group will rapidly hydrolyze to a sulfonic acid if exposed to ambient humidity, necessitating rigorous anhydrous handling[2].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
| CAS Number | 1785307-15-4 |
| Molecular Formula | C8H6ClNO4S |
| Molecular Weight | 247.65 g/mol |
| Physical Form | Off-white to pale yellow solid |
| Storage Conditions | 2–8°C, rigorously inert atmosphere (Argon/N2) |
| Hazard Classification | Corrosive (H314: Causes severe skin burns and eye damage) |
Mechanistic Chemistry & Reactivity Profile
The utility of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride lies in its dual reactivity profile:
-
The Electrophilic Sulfonyl Chloride (Position 6): Sulfonyl chlorides are hard electrophiles. They undergo rapid nucleophilic acyl substitution-like reactions with primary and secondary amines to form stable sulfonamides.
-
The Benzoxazinone Core: The 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one ring is a cyclic carbamate. While it acts as a robust hydrogen-bond donor/acceptor network for biological target binding, it can be susceptible to ring-opening under harshly basic or highly nucleophilic conditions. Therefore, downstream functionalization must be carefully controlled to preserve this pharmacophore[3].
Regioselectivity of Formation
The synthesis of this compound relies on the electrophilic aromatic substitution of the benzoxazinone core. The nitrogen atom at position 1 is strongly electron-donating via resonance, acting as an ortho/para director. The 6-position (para to the nitrogen) is sterically unencumbered, whereas the 8-position (ortho to the nitrogen) suffers from steric clash with the cyclic carbamate system. Consequently, chlorosulfonation occurs with near-perfect regioselectivity at the 6-position.
Caption: Mechanistic pathway of sulfonamide formation from the sulfonyl chloride electrophile.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so the chemist understands why a specific parameter is chosen.
Protocol A: Synthesis via Regioselective Chlorosulfonation
Objective: Convert 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one to the target 6-sulfonyl chloride.
Step-by-Step Methodology:
-
Preparation: Equip a flame-dried, 3-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an argon inlet.
-
Reagent Addition: Add chlorosulfonic acid (ClSO3H, 5.0 equivalents). Causality: A large excess is required because ClSO3H acts as both the solvent and the reagent; two equivalents are strictly consumed in the reaction (one for sulfonation, one for chlorination of the sulfonic acid intermediate).
-
Temperature Control: Cool the flask to 0°C using an ice-brine bath. Causality: The initial electrophilic attack is highly exothermic. Controlling the temperature prevents decomposition and potential ring-opening of the carbamate.
-
Substrate Addition: Add 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours. Monitor via LC-MS by quenching a 5 µL aliquot into 1 mL of anhydrous methanol (this converts the product to the methyl sulfonate ester for clean MS detection).
-
Quenching (Critical Step): Carefully pour the reaction mixture dropwise over vigorously stirred crushed ice. Causality: Ice prevents the exotherm of acid hydrolysis from destroying the newly formed sulfonyl chloride.
-
Isolation: Filter the resulting off-white precipitate immediately, wash with ice-cold water (3 x 50 mL) to remove residual acid, and dry under high vacuum over P2O5 for 24 hours.
Caption: Synthetic workflow from the benzoxazinone starting material to final sulfonamide derivatives.
Protocol B: Downstream Sulfonamide Library Generation
Objective: Couple the sulfonyl chloride with diverse amines to generate drug candidates.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under Argon. Causality: Anhydrous DCM prevents competitive hydrolysis of the sulfonyl chloride.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, which can form irreversible, inactive adducts with the sulfonyl chloride.
-
Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise.
-
Incubation: Stir at room temperature for 2 hours. The reaction is self-validating; the disappearance of the starting material spot on TLC (Hexanes:EtOAc 1:1) confirms complete conversion.
-
Workup: Wash the organic layer with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Applications in Drug Discovery
The resulting sulfonamide derivatives of the benzoxazinone core are highly prized in medicinal chemistry. The cyclic carbamate mimics peptide bonds and nucleotide structures, making it an excellent competitive inhibitor scaffold. Recent literature highlights the use of similarly substituted benzoxazinones in the development of SARM1 modulators[4] and highly selective inhibitors for serine proteases, where the sulfonamide tail dictates selectivity by probing the S1/S2 sub-pockets of the enzyme active site.
References
-
The Journal of Organic Chemistry (ACS Publications). "Chlorosulfonation methodologies and applications in heterocyclic synthesis." J. Org. Chem. Available at: [Link]
